5-(3-Thienyl)-3-isoxazolecarboxaldehyde
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Overview
Description
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound that features both a thiophene and an isoxazole ring The thiophene ring contains sulfur, while the isoxazole ring contains both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoxazole moiety.
5-(2-Thienyl)isoxazole-3-carbaldehyde: Similar structure with a different position of the thiophene ring.
Uniqueness
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is unique due to the presence of both thiophene and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H5NO2S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |
InChI Key |
VCNFSQUQPDBGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NO2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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